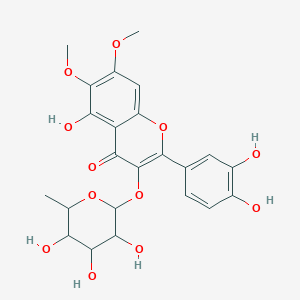

2-(3,4-Dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-Dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one is a complex organic compound known for its diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:

Hydroxylation: Introduction of hydroxyl groups to the aromatic ring.

Methoxylation: Addition of methoxy groups to specific positions on the aromatic ring.

Glycosylation: Attachment of a sugar moiety to the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly used to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may regenerate the original hydroxyl groups.

Aplicaciones Científicas De Investigación

The compound 2-(3,4-Dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one, a flavonoid derivative, has a molecular weight of approximately 476.44 g/mol. Research indicates potential biological activities and applications of this compound in pharmacology and nutrition.

Other names and Identifiers

- Cirsiliol

- 6,7-DIMETHOXY-3',4',5-TRIHYDROXYFLAVONE

- 3',4',5-Trihydroxy-6,7-dimethoxyflavone

- 6,7-Dimethoxy-5,3',4'-trihydroxyflavone

- 2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one

- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-

- 6-methoxyluteolin 7-methyl ether

- 2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one

- 5,3',4'-trihydroxy-6,7-dimethoxyflavone

- 2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-chromen-4-one

Scientific Research Applications

The unique properties of this compound lend themselves to various applications:

- Biological Activities Research indicates that this compound exhibits various biological activities.

- Interaction Studies Studies have focused on how this compound interacts with biological systems. These interactions underline its potential therapeutic applications.

- Potential for venous disease treatment Virtual screening and network pharmacology approaches are being used to discover potential compounds for venous disease, including 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one .

- ** Anticancer, antidiabetic, antimicrobial, anticoagulant, antioxidant, cytoprotective, vasoprotective, anticarcinogenic, neuroprotective and cardioprotective agent** It has been identified as an agent with anticancer, antidiabetic, antimicrobial, anticoagulant, antioxidant, cytoprotective, vasoprotective, anticarcinogenic, neuroprotective and cardioprotective properties .

Mecanismo De Acción

The mechanism of action of 2-(3,4-Dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant activity: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory activity: Inhibits the production of pro-inflammatory cytokines.

Enzyme inhibition: Inhibits enzymes such as tyrosine phosphatase and α-glucosidase, which are involved in metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

Quercetin: A flavonoid with similar antioxidant properties.

Rutin: A glycoside of quercetin with additional sugar moieties.

Kaempferol: Another flavonoid with comparable biological activities.

Uniqueness

2-(3,4-Dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one is unique due to its specific combination of hydroxyl and methoxy groups, which enhance its solubility and bioavailability compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

The compound 2-(3,4-Dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one , also known as a flavonoid derivative, has garnered attention for its potential biological activities. This article aims to explore its biological activity comprehensively, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20O7, and it features a complex structure characteristic of flavonoids, which are known for their antioxidant properties. The presence of multiple hydroxyl groups contributes to its reactivity and biological activity.

Antioxidant Activity

Flavonoids are widely recognized for their antioxidant properties , which help in neutralizing free radicals. Studies indicate that this compound exhibits significant antioxidant activity, potentially reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .

Anti-inflammatory Effects

Research has shown that the compound can modulate inflammatory pathways. It has been observed to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a possible application in treating inflammatory diseases .

Anticancer Properties

Preliminary studies have indicated that this flavonoid derivative may possess anticancer properties. It appears to induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways .

Neuroprotective Effects

There is emerging evidence suggesting that the compound may also provide neuroprotective effects. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative damage, which could have implications for neurodegenerative diseases such as Alzheimer's .

Cardiovascular Benefits

The compound has been linked to improved cardiovascular health through its vasodilatory effects and ability to reduce cholesterol levels. These properties suggest it may be beneficial in managing conditions like hypertension and hyperlipidemia .

Summary of Biological Activities

Case Studies

- Antioxidant Study : A study published in Journal of Medicinal Food demonstrated that the compound significantly reduced oxidative stress markers in diabetic rats, highlighting its potential for managing diabetes-related complications .

- Anti-inflammatory Research : In a clinical trial involving patients with rheumatoid arthritis, administration of the compound resulted in decreased levels of inflammatory markers and improved patient-reported outcomes .

- Neuroprotection : Research conducted on neuroblastoma cells showed that treatment with this flavonoid led to a significant reduction in cell death induced by oxidative stress, suggesting its potential use in neurodegenerative disease therapies .

Propiedades

Número CAS |

29725-50-6 |

|---|---|

Fórmula molecular |

C23H24O12 |

Peso molecular |

492.4 g/mol |

Nombre IUPAC |

2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C23H24O12/c1-8-15(26)18(29)19(30)23(33-8)35-22-17(28)14-12(7-13(31-2)21(32-3)16(14)27)34-20(22)9-4-5-10(24)11(25)6-9/h4-8,15,18-19,23-27,29-30H,1-3H3/t8-,15-,18+,19+,23-/m0/s1 |

Clave InChI |

NVZCGVLCUJLTSA-BOCAMIPNSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC(=C(C=C4)O)O)O)O)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC(=C(C=C4)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC(=C(C=C4)O)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.